2'-Deoxy-2'-fluoro-4'-vinylcytidine

RSV Replicon Assay EC50

2′-Deoxy-2′-fluoro-4′-vinylcytidine (CAS 1445379-76-9) is a synthetic cytidine analog bearing a fluorine atom at the 2′-position of the ribose and a vinyl substituent at the 4′-position of the nucleobase. It belongs to the 2′-deoxy-2′-fluorocytidine class, which has been widely explored as a scaffold for viral polymerase inhibitors, particularly against respiratory syncytial virus (RSV) and hepatitis C virus (HCV).

Molecular Formula C11H14FN3O4
Molecular Weight 271.24 g/mol
Cat. No. B12221407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxy-2'-fluoro-4'-vinylcytidine
Molecular FormulaC11H14FN3O4
Molecular Weight271.24 g/mol
Structural Identifiers
SMILESC=CC1(C(C(C(O1)N2C=CC(=NC2=O)N)F)O)CO
InChIInChI=1S/C11H14FN3O4/c1-2-11(5-16)8(17)7(12)9(19-11)15-4-3-6(13)14-10(15)18/h2-4,7-9,16-17H,1,5H2,(H2,13,14,18)
InChIKeyWUESNJSDLMNFAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2′-Deoxy-2′-fluoro-4′-vinylcytidine – CAS 1445379-76-9, a Dual-Modified Nucleoside for Antiviral Research Procurement


2′-Deoxy-2′-fluoro-4′-vinylcytidine (CAS 1445379-76-9) is a synthetic cytidine analog bearing a fluorine atom at the 2′-position of the ribose and a vinyl substituent at the 4′-position of the nucleobase [1]. It belongs to the 2′-deoxy-2′-fluorocytidine class, which has been widely explored as a scaffold for viral polymerase inhibitors, particularly against respiratory syncytial virus (RSV) and hepatitis C virus (HCV) [2]. The compound is supplied as a research-grade chemical (typical purity 98%) with storage at 2–8 °C in a dry, sealed environment [1].

Why Generic 2′-Fluorocytidine Analogs Cannot Substitute for 2′-Deoxy-2′-fluoro-4′-vinylcytidine in RSV Polymerase Research


The 4′-substituent on the cytidine scaffold critically governs both antiviral potency and selectivity against the RSV polymerase. In a systematic structure–activity relationship (SAR) study of 4′-substituted 2′-deoxy-2′-fluorocytidines, replacing the 4′-group from hydrogen to chloromethyl shifted the RSV replicon EC50 from >10 μM to 0.15 μM, demonstrating that the 4′-position is a key determinant of activity [1]. Therefore, bulk 2′-deoxy-2′-fluorocytidine or other 2′-fluoro analogs lacking the 4′-vinyl modification cannot recapitulate the biological profile of 2′-deoxy-2′-fluoro-4′-vinylcytidine, making direct substitution inappropriate for RSV-focused discovery programs.

Quantitative Differentiation of 2′-Deoxy-2′-fluoro-4′-vinylcytidine from Closest Analogs – Procurement-Relevant Evidence


RSV Replicon Activity: 4′-Vinyl vs. 4′-Chloromethyl Advantage

In the 2015 J. Med. Chem. study that established the 2′-deoxy-2′-fluoro-4′-substituted-cytidine series, the 4′-chloromethyl analog (ALS-8176/2c) exhibited an EC50 of 0.15 μM in the RSV replicon assay, whereas the unsubstituted 2′-deoxy-2′-fluorocytidine showed EC50 >10 μM [1]. Although the specific EC50 value for 2′-deoxy-2′-fluoro-4′-vinylcytidine was not reported in the publicly accessible abstract, the study confirmed that 4′-vinyl was among the substituents evaluated and that the 4′-position substitution is essential for low-micromolar potency [1].

RSV Replicon Assay EC50

RSV Polymerase Inhibition: Triphosphate Selectivity

The triphosphate of the 4′-chloromethyl analog (2c-TP) inhibited RSV polymerase with an IC50 of 0.02 μM without appreciable inhibition of human DNA and RNA polymerases at 100 μM (selectivity index >5,000) [1]. While the triphosphate of 2′-deoxy-2′-fluoro-4′-vinylcytidine has not been separately profiled in the public domain, the conserved 2′-fluoro-4′-substituted scaffold is known to confer such selectivity across the series [1].

RSV Polymerase IC50 Selectivity

Physicochemical Identity for Quality Control in Procurement

2′-Deoxy-2′-fluoro-4′-vinylcytidine is supplied with a molecular formula of C11H14FN3O4 and a molecular weight of 271.3 g/mol [1]. Typical commercial purity is ≥98%, and the recommended storage is 2–8 °C in a dry, sealed container away from moisture [1]. These specifications provide unambiguous quality benchmarks for procurement that differentiate the compound from structurally similar but physically distinct analogs (e.g., 4′-chloromethyl derivative with MW 305.7 g/mol).

Molecular Weight Purity Storage

Prodrug Feasibility: 5′-Phosphoramidate Derivatization Pathway

Patent WO2016049415A1 explicitly claims 4′-vinylcytidine-based phosphoramidate prodrugs, including 4′-vinylcytidine-5′-(O-phenyl-N-(S)-1-(isopropoxycarbonyl)ethyl phosphoramidate) and related esters [1]. This establishes a defined synthetic route for generating cell-permeable prodrugs of 2′-deoxy-2′-fluoro-4′-vinylcytidine, analogous to the successful prodrug strategy that delivered clinical candidate ALS-8176 from the 4′-chloromethyl parent [2].

Prodrug Phosphoramidate Bioavailability

Application Scenarios Where 2′-Deoxy-2′-fluoro-4′-vinylcytidine Provides Differentiated Value


RSV Replicon Screening and SAR Expansion

Use 2′-deoxy-2′-fluoro-4′-vinylcytidine as a tool compound to expand the SAR around the 4′-position of the 2′-fluorocytidine RSV inhibitor series. The 4′-vinyl modification offers distinct electronic and steric properties compared to the 4′-chloromethyl clinical candidate ALS-8176, enabling exploration of substituent effects on replicon EC50 and resistance profiles [1].

Triphosphate Profiling and Selectivity Benchmarking

Convert the compound to its 5′-triphosphate form and profile against recombinant RSV polymerase and human polymerases to determine selectivity. While the 4′-chloromethyl analog shows a selectivity index >5,000, the 4′-vinyl triphosphate may exhibit differentiated inhibition kinetics that inform lead optimization [1].

Prodrug Development and Intracellular Pharmacology

Synthesize 5′-phosphoramidate prodrugs of 2′-deoxy-2′-fluoro-4′-vinylcytidine following the general routes described in WO2016049415A1. Compare intracellular triphosphate levels, oral bioavailability, and in vivo efficacy with known 4′-substituted prodrugs to identify a candidate with a superior pharmacokinetic profile [2].

Chemical Probe for Nucleoside Analog Mechanism Studies

Employ the compound as a mechanistically distinct probe in RNA-dependent RNA polymerase studies, leveraging the unique vinyl group for potential cross-linking or click chemistry applications that the 4′-chloromethyl or 4′-azido analogs cannot provide [2].

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